molecular formula C17H19N3O2 B7465976 5-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one

5-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one

Cat. No.: B7465976
M. Wt: 297.35 g/mol
InChI Key: GNAKWZJOFVUZIK-UHFFFAOYSA-N
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Description

5-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

5-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the piperazine and pyridin-2-one moieties makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

5-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-4-2-3-5-15(13)19-8-10-20(11-9-19)17(22)14-6-7-16(21)18-12-14/h2-7,12H,8-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAKWZJOFVUZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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